![molecular formula C7H13NO3S B12686892 S-Acetylcysteine ethylester CAS No. 89895-86-3](/img/structure/B12686892.png)
S-Acetylcysteine ethylester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Acetylcysteine ethylester is synthesized through the esterification of the carboxyl group of N-acetyl-L-cysteine . The process involves the use of anhydrides and liquid caustic soda as auxiliary materials . The production method includes steps such as acylation reaction, cooling and crystallization, centrifugal separation, and drying .
Industrial Production Methods: The industrial production of this compound involves the use of cysteine hydrochloride monohydrate as the main raw material . The process is carried out in a ceramic reaction kettle, followed by cooling in a reaction kettle, centrifugal separation, and vacuum drying . This method is advantageous due to its simplicity, low production cost, and high yield .
Chemical Reactions Analysis
Types of Reactions: S-Acetylcysteine ethylester undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Typically employs reducing agents like lithium aluminum hydride.
Substitution: Can occur under acidic or basic conditions, often using reagents like alkyl halides.
Major Products Formed: The major products formed from these reactions include reduced or oxidized forms of the compound, depending on the specific reaction conditions .
Scientific Research Applications
Chemistry: S-Acetylcysteine ethylester is used as a precursor in the synthesis of various chemical compounds due to its reactive thiol group .
Biology: In biological research, it is utilized for its antioxidant properties, helping to reduce oxidative stress in cells .
Medicine: Medically, this compound is explored for its potential to increase glutathione levels in tissues, protect against oxidative damage, and serve as a mucolytic agent .
Industry: In the industrial sector, it is used in the formulation of pharmaceuticals and as an additive in various chemical processes .
Mechanism of Action
S-Acetylcysteine ethylester exerts its effects primarily through its ability to increase intracellular levels of N-acetyl-L-cysteine and cysteine . Once inside the cells, it is rapidly converted to these compounds, which then participate in the synthesis of glutathione, a critical antioxidant . This process helps in reducing oxidative stress and protecting cells from damage .
Comparison with Similar Compounds
N-acetyl-L-cysteine (NAC): A less lipophilic and less cell-permeable congener of S-Acetylcysteine ethylester.
S-Nitroso-N-acetyl-L-cysteine ethyl ester (SNACET): Another cysteine-based drug with unique pharmacological profiles.
Uniqueness: this compound stands out due to its enhanced lipophilicity, which allows for better cell permeability and improved pharmacokinetics . This makes it more effective in increasing intracellular glutathione levels and providing antioxidant protection compared to its similar compounds .
Properties
CAS No. |
89895-86-3 |
---|---|
Molecular Formula |
C7H13NO3S |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
ethyl (2R)-3-acetylsulfanyl-2-aminopropanoate |
InChI |
InChI=1S/C7H13NO3S/c1-3-11-7(10)6(8)4-12-5(2)9/h6H,3-4,8H2,1-2H3/t6-/m0/s1 |
InChI Key |
ZWHMJCUATABWOE-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CSC(=O)C)N |
Canonical SMILES |
CCOC(=O)C(CSC(=O)C)N |
Origin of Product |
United States |
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